1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core (pyrazolo[3,4-b]pyridine) with multiple functional substituents. Key structural features include:
- 3-methyl group: A small alkyl substituent likely influencing steric and electronic properties.
- 6-phenyl group: An aromatic ring contributing to hydrophobic interactions.
- 4-carboxamide linkage: Connects the core to a 3-fluorophenyl group, a common pharmacophore in medicinal chemistry for modulating bioavailability and target affinity.
While direct synthesis data for this compound are unavailable in the provided evidence, analogous pyrazolo-pyridine derivatives (e.g., N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) suggest that its preparation may involve Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic substitution reactions . The sulfone group likely arises from oxidation of a tetrahydrothiophene precursor.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S/c1-15-22-20(24(30)26-18-9-5-8-17(25)12-18)13-21(16-6-3-2-4-7-16)27-23(22)29(28-15)19-10-11-33(31,32)14-19/h2-9,12-13,19H,10-11,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYRXPQJAYSOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a derivative of the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, particularly its role as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator and its potential anticancer properties.
The molecular formula of the compound is with a molecular weight of approximately 482.51 g/mol. The presence of a dioxo tetrahydrothiophene moiety and a fluorophenyl substituent enhances its chemical properties and biological profile.
GIRK Channel Activation
The primary biological activity of this compound is its function as an activator of GIRK channels . Activation of these channels plays a crucial role in modulating neuronal excitability and cardiac function. Studies indicate that compounds in this class can influence synaptic transmission, making them potential therapeutic agents for conditions such as epilepsy and anxiety disorders due to their ability to stabilize neuronal activity .
Anticancer Activity
In addition to GIRK channel modulation, this compound has shown antiproliferative effects against various cancer cell lines. Preliminary studies indicate that it can inhibit cell growth in specific cancer types, suggesting potential applications in oncology .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds within the pyrazolo[3,4-b]pyridine class:
- Antiproliferative Activity :
- GIRK Channel Modulation :
Comparative Analysis
The following table summarizes the structural features and biological activities of selected pyrazolo[3,4-b]pyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains dioxo tetrahydrothiophene | GIRK channel activation; anticancer |
| N-(4-Fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | Lacks tetrahydrothiophene | GIRK channel modulation |
| 6-(Thiophen-2-yl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine | Varies substituent positions | Similar pharmacological effects |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Sulfone vs. Alkyl Groups: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar sulfone, improving aqueous solubility compared to non-sulfonated analogs (e.g., compound in ). This aligns with ’s emphasis on hydrogen bonding’s role in molecular aggregation .
- Fluorophenyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
